Cas no 2229530-69-0 (2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine)

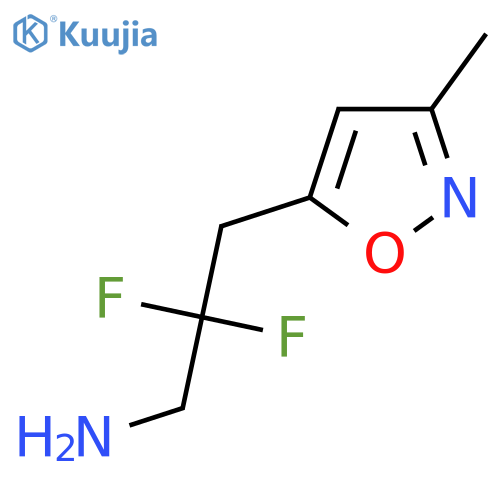

2229530-69-0 structure

商品名:2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

- 2229530-69-0

- EN300-1945065

-

- インチ: 1S/C7H10F2N2O/c1-5-2-6(12-11-5)3-7(8,9)4-10/h2H,3-4,10H2,1H3

- InChIKey: SWJKRZKJFLDBOK-UHFFFAOYSA-N

- ほほえんだ: FC(CN)(CC1=CC(C)=NO1)F

計算された属性

- せいみつぶんしりょう: 176.07611927g/mol

- どういたいしつりょう: 176.07611927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 52Ų

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945065-10.0g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 10g |

$7250.0 | 2023-06-03 | ||

| Enamine | EN300-1945065-0.1g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 0.1g |

$1484.0 | 2023-09-17 | ||

| Enamine | EN300-1945065-1.0g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 1g |

$1686.0 | 2023-06-03 | ||

| Enamine | EN300-1945065-0.25g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 0.25g |

$1551.0 | 2023-09-17 | ||

| Enamine | EN300-1945065-2.5g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 2.5g |

$3304.0 | 2023-09-17 | ||

| Enamine | EN300-1945065-10g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 10g |

$7250.0 | 2023-09-17 | ||

| Enamine | EN300-1945065-1g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 1g |

$1686.0 | 2023-09-17 | ||

| Enamine | EN300-1945065-5g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 5g |

$4890.0 | 2023-09-17 | ||

| Enamine | EN300-1945065-5.0g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 5g |

$4890.0 | 2023-06-03 | ||

| Enamine | EN300-1945065-0.05g |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

2229530-69-0 | 0.05g |

$1417.0 | 2023-09-17 |

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

2229530-69-0 (2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量